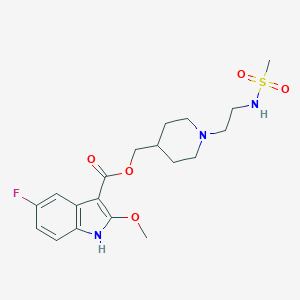

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate” belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . It has a molecular formula of C19H26FN3O5S, an average mass of 427.490 Da, and a monoisotopic mass of 427.157715 Da .

Scientific Research Applications

- GR 125487 has been studied for its impact on memory function. As a selective antagonist of the 5-HT4 receptor, it effectively blocks the cognition-enhancing effect. Researchers have explored its potential in understanding memory impairments and related conditions .

Memory Disorders

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of indole derivatives, including this compound.

properties

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCCAYAIDNNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |

CAS RN |

144625-67-2 |

Source

|

| Record name | GR 125487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does GR 125487 interact with 5-HT4 receptors?

A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.

Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?

A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []

Q3: What is the molecular formula and weight of GR 125487?

A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.

Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?

A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.

Q5: Have computational methods been used to study GR 125487?

A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.

Q6: How do structural modifications of GR 125487 affect its activity and selectivity?

A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.

Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?

A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.

Q8: What is known about the pharmacokinetics of GR 125487?

A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.

Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?

A9: GR 125487's effects have been studied in various models, including:

- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]

- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]

- Synaptosomes: Guinea pig hippocampus. []

- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]

Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?

A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)